molecular formula C23H20N2O4S B11410808 6,7-dimethoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine

6,7-dimethoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine

Cat. No.: B11410808
M. Wt: 420.5 g/mol
InChI Key: TVJMCTCVMFUTRZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzenesulfonyl group, two methoxy groups, and a phenyl group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the methoxy groups. The final step involves the attachment of the phenyl group to the nitrogen atom of the quinoline ring.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride and a base such as pyridine.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a strong acid catalyst.

    Attachment of Phenyl Group: The final step involves the attachment of the phenyl group to the nitrogen atom of the quinoline ring through a nucleophilic substitution reaction using phenylamine and a suitable activating agent.

Industrial Production Methods

Industrial production of 3-(benzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, converting it to a dihydroquinoline derivative.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and aryl halides.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or bind to specific receptors on the cell surface.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. By affecting these pathways, it can exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and have been studied for their antimicrobial and anticancer properties.

    Quinoline Derivatives: These compounds share the quinoline core and have diverse biological activities, including antimalarial and anticancer properties.

Uniqueness

3-(Benzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine is unique due to the combination of the benzenesulfonyl group, methoxy groups, and phenyl group attached to the quinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine

InChI

InChI=1S/C23H20N2O4S/c1-28-20-13-18-19(14-21(20)29-2)24-15-22(23(18)25-16-9-5-3-6-10-16)30(26,27)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,24,25)

InChI Key

TVJMCTCVMFUTRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4)OC

Origin of Product

United States

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